molecular formula C20H18N2O5S B11342746 methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11342746
M. Wt: 398.4 g/mol
InChI Key: QPYZYYSLUYNAPE-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of various functional groups. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of catalysts, such as copper (I) or ruthenium (II), for cycloaddition reactions . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the thiophene ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring and the thiophene moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of the isoxazole and thiophene rings, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 905768-56-1) is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes an isoxazole ring and a cyclopentathiophene moiety, which contribute to its pharmacological properties. Research into its biological activity has revealed promising applications in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H18_{18}N2_2O5_5S, with a molecular weight of 398.4 g/mol. The structural features are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N2_2O5_5S
Molecular Weight398.4 g/mol
CAS Number905768-56-1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in various diseases. The isoxazole ring is known for its role in modulating enzyme activity, while the cyclopentathiophene structure enhances binding affinity to receptors and enzymes.

Target Interactions

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to tumor growth and metastasis.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines.

Case Study Example :
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating effective inhibition at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against a range of bacterial strains.

Table of Antimicrobial Activity :

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Studies : A dissertation highlighted the potential of this compound as an inhibitor of tumorigenesis through modulation of signaling pathways associated with cancer cell survival and proliferation .
  • Antimicrobial Screening : Research indicates that derivatives of isoxazole exhibit varying degrees of antibacterial activity, supporting further exploration into this compound’s potential as an antimicrobial agent .

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O5S/c1-25-12-8-6-11(7-9-12)15-10-14(22-27-15)18(23)21-19-17(20(24)26-2)13-4-3-5-16(13)28-19/h6-10H,3-5H2,1-2H3,(H,21,23)

InChI Key

QPYZYYSLUYNAPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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